molecular formula C27H29N3O2S B15034491 2-[3-[(4-methylphenyl)methyl]-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide

2-[3-[(4-methylphenyl)methyl]-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide

Cat. No.: B15034491
M. Wt: 459.6 g/mol
InChI Key: HADXCQZYWZZDMP-UHFFFAOYSA-N
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Description

2-[3-[(4-methylphenyl)methyl]-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl]sulfanylacetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(4-methylphenyl)methyl]-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl]sulfanylacetamide typically involves multiple steps. One common route includes the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with various chloromethyl derivatives in the presence of a base such as potassium hydroxide . The reaction conditions often require refluxing in an appropriate solvent to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(4-methylphenyl)methyl]-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

2-[3-[(4-methylphenyl)methyl]-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl]sulfanylacetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which 2-[3-[(4-methylphenyl)methyl]-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl]sulfanylacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its antibacterial activity may involve the inhibition of bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one
  • N-(4-bromophenyl)-2-[3-(2-methylphenyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl]sulfanylacetamide

Uniqueness

Compared to similar compounds, 2-[3-[(4-methylphenyl)methyl]-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl]sulfanylacetamide stands out due to its specific spiro structure and the presence of the sulfanylacetamide group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C27H29N3O2S

Molecular Weight

459.6 g/mol

IUPAC Name

2-[3-[(4-methylphenyl)methyl]-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide

InChI

InChI=1S/C27H29N3O2S/c1-18-9-11-19(12-10-18)16-30-25(32)23-24(29-26(30)33-17-22(28)31)21-8-4-3-7-20(21)15-27(23)13-5-2-6-14-27/h3-4,7-12H,2,5-6,13-17H2,1H3,(H2,28,31)

InChI Key

HADXCQZYWZZDMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC(=O)N

Origin of Product

United States

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